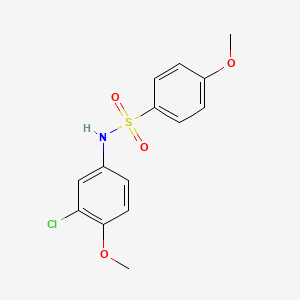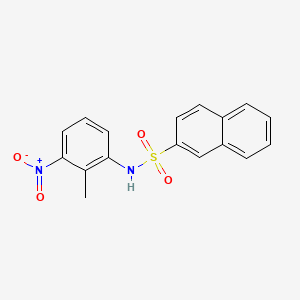![molecular formula C17H19N3S B5803446 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione, also known as Spirobenzoheterocyclic compound, is a heterocyclic compound that has gained significant importance in scientific research. This compound has a unique structure and has shown promising results in various scientific applications.
Mechanism of Action
The mechanism of action of 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in the proliferation of cancer cells and the replication of viruses.
Biochemical and physiological effects:
4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells and the replication of viruses. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Advantages and Limitations for Lab Experiments
The advantages of using 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound in lab experiments include its unique structure, its potential as an anticancer and antiviral agent, and its ability to inhibit the activity of certain enzymes. However, the limitations of using 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are many future directions for research on 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound. Some potential future directions include studying its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing new synthesis methods to improve its solubility and reduce its toxicity.
In conclusion, 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound is a unique heterocyclic compound that has shown promising results in various scientific research applications. It has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its mechanism of action and explore its potential in more detail.
Synthesis Methods
The synthesis of 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound involves the reaction of 2-aminobenzophenone with cyclohexanone in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound.
Scientific Research Applications
4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound has shown potential in various scientific research applications. It has been studied extensively for its anticancer properties. Studies have shown that 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been studied for its antiviral properties. 4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thioneterocyclic compound has been shown to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
4-aminospiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c18-15-13-14(19-16(21)20-15)12-7-3-2-6-11(12)10-17(13)8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIGLUBVIVSCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=NC(=S)N4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)




![N-(2-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5803420.png)
![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)
![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)
![N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)
